molecular formula C15H22N2O3 B2557075 Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate CAS No. 179874-14-7

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

Cat. No. B2557075
CAS RN: 179874-14-7
M. Wt: 278.352
InChI Key: ZFBJOTHMHUTHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate” is a chemical compound. It is a derivative of carbamate and has a tert-butyl group, a benzyl group, and a methylamino group . It is used in the field of chemistry as a reagent or intermediate in various chemical reactions .

Scientific Research Applications

Synthetic Applications

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate serves as a versatile intermediate in the synthesis of complex molecules. For example, it has been studied for its role in the asymmetric synthesis of protected 1,2-amino alcohols, which are crucial for the development of various pharmaceuticals. These protected amino alcohols can undergo further transformations, enabling the synthesis of compounds with potential therapeutic applications (Tang, Volkman, & Ellman, 2001).

Catalytic and Asymmetric Reactions

This compound has been used in the development of chiral catalysts for asymmetric synthesis. For instance, rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups have demonstrated excellent enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes, highlighting its utility in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Chemical Transformations

Research has also explored the chemical transformations involving tert-butyl carbamate derivatives, such as their ability to undergo metalation between nitrogen and silicon, leading to α-functionalized α-amino silanes. This process is significant for synthesizing silicon-containing organic compounds, which are valuable in materials science and pharmaceuticals (Sieburth, Somers, & O'hare, 1996).

Environmental and Safety Studies

While not directly related to tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate, studies on similar compounds, such as methyl-tert-butyl ether (MTBE) and its genotoxic effects, provide insight into the environmental and safety considerations of chemical intermediates in general. These studies are crucial for understanding the potential impact of chemical substances on human health and the environment (Chen et al., 2008).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds in a chemical reaction. The mechanism of action for “Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate” is not explicitly mentioned in the sources .

properties

IUPAC Name

tert-butyl N-[2-[benzyl(methyl)amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-10-13(18)17(4)11-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBJOTHMHUTHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(benzyl(methyl)amino)-2-oxoethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.